2,2,2-trifluoroethyl N-(6-methylpyridin-3-yl)carbamate
Description
Properties
Molecular Formula |
C9H9F3N2O2 |
|---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl N-(6-methylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C9H9F3N2O2/c1-6-2-3-7(4-13-6)14-8(15)16-5-9(10,11)12/h2-4H,5H2,1H3,(H,14,15) |
InChI Key |
QQBOHOPPIIQUSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)NC(=O)OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
Key Steps and Conditions
-
Reagents and Solvent :
-
Procedure :
-
The amine is dissolved in DCM and cooled.
-
Trifluoroethyl chloroformate is added dropwise, followed by TEA to scavenge HCl.
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Stirred for 2–12 hours, then filtered to remove salts.
-
-
Yield and Purity :
| Parameter | Value | Source |
|---|---|---|
| Base | Triethylamine | |
| Solvent | DCM, THF | |
| Temperature Range | 0–25°C | |
| Reaction Time | 2–12 hours | |
| Yield | 70–90% |
Phosgene-Free Carbamate Formation
To avoid hazardous phosgene, alternative methods use carbon dioxide (CO₂) and alkylating agents. This approach is safer and aligns with green chemistry principles.
Reaction Scheme
Key Steps and Conditions
-
Reagents :
-
Procedure :
-
Yield and Advantages :
| Parameter | Value | Source |
|---|---|---|
| Alkylating Agent | Trifluoroethyl iodide/bromide | |
| Catalyst | Cs₂CO₃ | |
| Solvent | DMF | |
| Temperature | 25–50°C | |
| Yield | 70–85% |
Alternative Coupling Agents
For improved efficiency, coupling reagents like carbonyl diimidazole (CDI) or triphosgene can facilitate carbamate formation.
Example Using CDI
-
Reagents :
-
Procedure :
-
Yield :
Comparative Analysis of Methods
The choice of method depends on reagent availability, safety, and scalability:
| Method | Advantages | Limitations |
|---|---|---|
| Chloroformate | High yield, straightforward | Phosgene-free alternatives exist |
| Phosgene-Free | Safer, green chemistry | Requires CO₂ infrastructure |
| CDI Coupling | High purity, non-toxic | Higher cost of CDI |
Critical Factors in Synthesis
-
Solvent Choice :
-
Base Selection :
-
Purification :
Research Findings and Applications
-
Biological Activity : Fluorinated carbamates often exhibit enhanced metabolic stability, making them valuable in drug discovery.
-
Industrial Scalability : Phosgene-free methods are preferred for large-scale production due to safety and regulatory compliance.
-
Derivative Synthesis : The compound serves as an intermediate for PRMT5 inhibitors and other bioactive molecules .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-(6-methylpyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Substitution: Sodium hydride in dimethylformamide at 60°C.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Scientific Research Applications
The compound has been explored for various applications across different fields:
Medicinal Chemistry
Research indicates that 2,2,2-trifluoroethyl N-(6-methylpyridin-3-yl)carbamate may serve as a pharmacophore in drug design. Its structure allows for interaction with biological targets such as enzymes and receptors.
- Mechanism of Action : The trifluoroethyl group enhances lipophilicity, facilitating membrane penetration and interaction with hydrophobic regions of proteins. The pyridinylcarbamate moiety can form hydrogen bonds with active sites, modulating target activity .
Cancer Research
Preliminary studies suggest that the compound exhibits cytotoxic effects on cancer cell lines. It may induce apoptosis through the activation of caspases and modulation of apoptotic pathways.
- Case Study : In vitro assays demonstrated that the compound could selectively kill cancer cells with specific genetic deletions, highlighting its potential as a targeted therapy .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. The trifluoroethyl moiety enhances the potency of antimicrobial agents by increasing their membrane permeability.
- Data Table: Antimicrobial Efficacy
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/ml) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Pseudomonas aeruginosa | 18 | 50 |
Agricultural Applications
The compound is being investigated for its potential use in agrochemicals. Its unique structure may contribute to the development of new pesticides or herbicides.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(6-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, physicochemical properties, and applications of 2,2,2-trifluoroethyl N-(6-methylpyridin-3-yl)carbamate with analogous carbamates:
Key Comparative Insights:
Substituent Effects: Electron-Withdrawing Groups (e.g., -SO₂CH₃, -CF₃, halogens): Enhance binding to biological targets but may reduce solubility . The target compound’s methyl group balances lipophilicity and solubility. Trifluoroethyl vs. Ethyl Esters: The trifluoroethyl group increases metabolic stability and membrane permeability compared to ethyl esters .
Biological Activity :
- The sulfonyl group in 2,2,2-Trifluoroethyl N-[6-(methylsulfonyl)-3-pyridinyl]carbamate enables strong hydrogen bonding, but its discontinuation suggests challenges in stability or efficacy .
- Phenyl-based analogs (e.g., 2,2,2-Trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate ) exhibit broader agrochemical applications due to enhanced bioavailability .
Synthetic Feasibility :
- The target compound’s methyl group simplifies synthesis compared to sulfonyl or halogenated derivatives, which require additional functionalization steps .
Research Findings and Trends
- Fluorine’s Role : The trifluoroethyl group’s inductive effects reduce basicity of adjacent amines, improving oral bioavailability . This is critical for drug candidates targeting central nervous system (CNS) or transmembrane receptors.
- Pyridine vs. Phenyl Cores : Pyridine-based carbamates generally exhibit higher polarity and better solubility than phenyl analogs, favoring pharmaceutical use over agrochemicals .
- Market Trends : Discontinued products (e.g., and ) highlight the importance of optimizing substituents for both efficacy and manufacturability.
Biological Activity
2,2,2-Trifluoroethyl N-(6-methylpyridin-3-yl)carbamate is a compound with notable chemical properties and potential biological activities. Its structure, characterized by the presence of a trifluoroethyl group attached to a pyridine derivative, suggests possible interactions with biological targets. This article aims to explore the biological activity of this compound based on available research findings.
- Chemical Formula : C₉H₉F₃N₂O₂
- Molecular Weight : 234.18 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC1=NC=C(C=C1)NC(=O)OCC(F)(F)F
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. Key areas of interest include:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antitumor effects. For instance, pyridine derivatives have been associated with inhibitory actions against several cancer cell lines.
- Anti-inflammatory Properties : The presence of the trifluoroethyl group may enhance the compound's ability to modulate inflammatory pathways. Research has shown that similar compounds can inhibit pro-inflammatory cytokines.
- Antibacterial Effects : Some derivatives of pyridine and carbamate have demonstrated antibacterial activity, suggesting that this compound may also possess similar properties.
Antitumor Activity
A study investigating the structure-activity relationship (SAR) of pyridine-containing carbamates revealed that modifications in the substituents significantly influenced their antitumor efficacy. The study found that compounds with trifluoroethyl groups showed enhanced potency against various cancer cell lines compared to their non-fluorinated counterparts .
Anti-inflammatory Activity
Another research highlighted the anti-inflammatory potential of carbamate derivatives. The study indicated that these compounds could inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are key mediators in inflammatory responses .
Antibacterial Activity
Research on similar pyridine derivatives indicated promising antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to cell membrane disruption leading to cell lysis . While specific data on this compound is limited, its structural similarity suggests potential effectiveness.
Data Summary Table
Safety Profile
Currently, specific safety data for this compound is not extensively documented. It is advisable for researchers to conduct thorough safety assessments before application in biological systems .
Q & A
Q. Example Data :
| Technique | Key Observations | Reference |
|---|---|---|
| NMR | Trifluoroethyl CH at δ 4.4–4.6 ppm | |
| HPLC | Retention time: 7.45 min; Purity: 99% |
How can researchers link studies of this compound to relevant theoretical frameworks in medicinal chemistry?
Basic Research Question
The compound’s design aligns with:
- Bioisosterism : The trifluoroethyl group mimics ethyl groups while enhancing metabolic stability and lipophilicity .
- Enzyme inhibition : Pyridine and carbamate motifs target acetylcholinesterase or kinase active sites, guided by docking studies .
- Structure-Activity Relationship (SAR) : Fluorine substitution at the pyridine 6-position modulates electronic effects and binding affinity .
What experimental design strategies optimize synthesis yield and scalability?
Advanced Research Question
Factorial design (e.g., 2 factorial) evaluates critical parameters:
- Variables : Temperature, catalyst loading, solvent polarity .
- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 25°C, 1.3 eq. chloroformate, THF solvent) for >80% yield .
Scale-up challenges : - Continuous flow reactors : Minimize exothermic risks and improve mixing efficiency .
- In-line purification : Simulated moving bed (SMB) chromatography enhances throughput .
How to resolve contradictions in solubility data between computational predictions and experimental results?
Advanced Research Question
Discrepancies arise from:
- Fluorine’s polar hydrophobicity : Predicted logP values may underestimate solubility in polar aprotic solvents (e.g., DMSO) .
Methodology : - Experimental validation : Use shake-flask assays with UV/Vis quantification .
- Co-solvent systems : Ethanol/water mixtures (30:70 v/v) improve solubility for biological testing .
What computational modeling approaches predict the compound’s interactions with biological targets?
Advanced Research Question
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions .
- Molecular docking (AutoDock Vina) : Simulates binding to acetylcholinesterase (PDB: 1ACJ) with scoring functions (e.g., ΔG = -9.2 kcal/mol) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
How to design SAR studies comparing this compound to analogs with varying substituents?
Advanced Research Question
Key modifications :
- Pyridine ring : Replace 6-methyl with Cl, Br, or CF to probe steric/electronic effects .
- Carbamate group : Substitute trifluoroethyl with cyclopropyl or tert-butyl for metabolic stability comparisons .
Assays : - Enzyme inhibition IC : Measure via fluorometric or colorimetric kits .
- Cellular permeability : Caco-2 monolayer assays .
What emerging methodologies (e.g., AI/ML) could advance research on this compound?
Advanced Research Question
- Generative AI (e.g., ChemBERTa) : Designs novel analogs with optimized properties .
- Automated high-throughput screening (HTS) : Identifies synergistic combinations in drug libraries .
- In silico ADMET prediction : Tools like SwissADME forecast bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
